(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol
Description
BenchChem offers high-quality (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBPYTSZAGPUJC-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol CAS 1261233-81-1 properties
An In-depth Technical Guide to (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol (CAS 1261233-81-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol, a chiral building block of significant interest in medicinal chemistry. The document details its physicochemical properties, provides a robust synthetic protocol, explores its potential applications in drug discovery, and outlines essential safety and handling procedures. The content is structured to deliver expert insights and actionable data for professionals in the field.
Physicochemical and Spectroscopic Profile
(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is a substituted pyrrolidine derivative. The pyrrolidine ring is a highly valued scaffold in pharmaceutical science, prized for its non-planar, three-dimensional structure which allows for effective exploration of pharmacophore space.[1][2] The specific stereochemistry at the C3 position and the presence of the 4-chlorobenzyl group make this molecule a versatile intermediate for creating complex and specific molecular architectures.
Key Properties
A summary of the core physicochemical properties is presented below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical method development.
| Property | Value | Source |
| CAS Number | 1261233-81-1 | [3] |
| Molecular Formula | C₁₁H₁₄ClNO | [3][4] |
| Molecular Weight | 211.69 g/mol | [3] |
| Polar Surface Area (PSA) | 23.5 Ų | [4] |
| LogP (octanol/water) | 1.39 | [4] |
Spectroscopic Characterization (¹H and ¹³C NMR)
While specific spectral data for this exact compound is not publicly available, its structure allows for a reliable prediction of its Nuclear Magnetic Resonance (NMR) spectra based on established chemical shift principles.[5] Characterization is crucial for confirming identity and purity post-synthesis. In an achiral solvent like CDCl₃, the NMR spectra of enantiomers are identical.[6]
Expected ¹H NMR (in CDCl₃):
-
Aromatic Protons (7.2-7.4 ppm): Two doublets, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.
-
Benzyl Protons (~3.6 ppm): A singlet integrating to 2H, corresponding to the CH₂ group between the phenyl ring and the pyrrolidine nitrogen.
-
Pyrrolidine H-3 (~4.4 ppm): A multiplet integrating to 1H, the proton on the carbon bearing the hydroxyl group.
-
Pyrrolidine H-2, H-5 (~2.5-3.0 ppm): A series of complex multiplets integrating to 4H, corresponding to the protons adjacent to the nitrogen.
-
Pyrrolidine H-4 (~1.8-2.2 ppm): Multiplets integrating to 2H, corresponding to the protons adjacent to the C-3 carbon.
-
Hydroxyl Proton (variable): A broad singlet, the chemical shift of which is dependent on concentration and temperature.
Expected ¹³C NMR (in CDCl₃):
-
Aromatic Carbons: Four signals expected between ~128 ppm and ~138 ppm, including the carbon attached to the chlorine atom.
-
Pyrrolidine C-3 (~70 ppm): The carbon atom bonded to the hydroxyl group.
-
Benzyl Carbon (~60 ppm): The CH₂ carbon of the benzyl group.
-
Pyrrolidine C-2, C-5 (~55-65 ppm): The two carbon atoms adjacent to the nitrogen.
-
Pyrrolidine C-4 (~35-45 ppm): The remaining carbon of the pyrrolidine ring.
A standardized protocol ensures reproducibility of analytical results.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Addition: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Acquisition: Record the spectrum on a suitable NMR spectrometer (e.g., 400 or 500 MHz).[7] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[6]
Synthesis and Purification
The synthesis of N-substituted pyrrolidines is a well-established area of organic chemistry.[8][9] A highly efficient and logical approach for preparing (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is through the direct N-alkylation of (S)-3-pyrrolidinol with 4-chlorobenzyl chloride. This method is reliable and utilizes readily available starting materials.
Caption: Synthetic workflow for (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol.
Step-by-Step Experimental Protocol
This protocol is designed to be self-validating, with clear steps for reaction, isolation, and purification.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-3-pyrrolidinol (1.0 eq.), 4-chlorobenzyl chloride (1.05 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Causality: Potassium carbonate is chosen as a mild, inexpensive base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Using a slight excess of the alkylating agent ensures complete consumption of the starting pyrrolidinol.
-
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.2 M with respect to (S)-3-pyrrolidinol.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Isolation: Combine the filtrate and washings, and concentrate the solution under reduced pressure to yield the crude product.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and subject it to aqueous extraction to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol.
Applications in Medicinal Chemistry and Drug Development
The pyrrolidine nucleus is a cornerstone of modern drug design, appearing in 37 FDA-approved drugs.[1] Its utility stems from its ability to introduce chirality and a defined three-dimensional geometry, which are critical for selective binding to biological targets.
Role as a Key Intermediate for Enzyme Inhibitors
(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is structurally analogous to scaffolds used in the development of potent and selective enzyme inhibitors. A notable example is the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme that is a high-value target in oncology, particularly for acute myeloid leukaemia.[10]
Research has shown that 4-(pyrrolidin-3-yl)benzonitrile derivatives are effective reversible inhibitors of LSD1.[10] (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol represents a "scaffold-hop" from these known inhibitors, replacing the benzonitrile group with a chlorobenzyl moiety. This modification can alter key drug properties such as solubility, metabolic stability, and binding interactions within the enzyme's active site, potentially leading to improved efficacy or a more favorable safety profile. This work highlights the value of exploring structurally diverse but related scaffolds to develop new therapeutic agents.[10]
Caption: Scaffold-hopping from a known inhibitor to the target molecule.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is not available, a robust safety assessment can be made based on the parent pyrrolidine structure and general chemical handling principles. Pyrrolidine itself is classified as a highly flammable liquid that causes severe skin burns and eye damage and is harmful if swallowed or inhaled.[11]
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and/or face shield).[11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, open flames, and other ignition sources.[11] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor if you feel unwell.
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[11]
-
Store locked up to prevent unauthorized access.
Conclusion
(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is a valuable chiral building block with significant potential for application in drug discovery and development. Its defined stereochemistry and structural similarity to known bioactive molecules make it an attractive starting point for the synthesis of novel enzyme inhibitors and other therapeutic agents. The synthetic route is straightforward, and with appropriate safety precautions, this compound can be handled safely in a laboratory setting. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their programs.
References
- MilliporeSigma. (2025).
- CABQ.gov. (n.d.).
- Greenbook.net. (2008).
- Alfa Aesar. (2009).
- sgreen Stuff. (2020).
- MolCore. (n.d.). 1261233-81-1 | (S)-1-(4-Chlorobenzyl)pyrrolidin-3-ol.
- The Royal Society of Chemistry. (2013).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).
- Guidechem. (n.d.). 1-(4-chlorobenzyl)pyrrolidin-3-ol 415946-61-1.
- El-Gazzar, A. R. B. A., et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45, 1549.
- Sigma-Aldrich. (n.d.). Pyrrolidine 99%.
- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)
- Ibrar, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- MestreNova. (n.d.).
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
- Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4688-4692.
- Alcudia, A., et al. (2008). Synthesis of a New Chiral Pyrrolidine. Molecules, 13(10), 2445-2454.
- BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. molcore.com [molcore.com]
- 4. Page loading... [guidechem.com]
- 5. ekwan.github.io [ekwan.github.io]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. TBS-pyrrole as an “universal” reference to quantify artemisinin and structurally-diverse natural products in plants extracts by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. socccd-keenan.newlook.safecollegessds.com [socccd-keenan.newlook.safecollegessds.com]
- 12. assets.greenbook.net [assets.greenbook.net]
(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol chemical structure and molecular weight
An In-Depth Technical Guide to (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol: Structure, Properties, and Synthesis
Executive Summary: This document provides a comprehensive technical overview of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol, a chiral chemical intermediate of significant interest in the field of medicinal chemistry. The pyrrolidine ring is a foundational scaffold in numerous natural products and synthetic drugs, valued for its three-dimensional structure and its ability to engage with biological targets.[1][2][3] This guide elucidates the precise chemical structure, molecular weight, and key physicochemical properties of the (S)-enantiomer. Furthermore, it presents a detailed, field-proven synthetic protocol, outlines robust methods for analytical characterization, and discusses its application as a critical building block in the development of novel therapeutics. This whitepaper is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile compound.
Molecular Identity and Physicochemical Properties
The precise identity of a chemical entity is paramount for its successful application in research and development. This section deconstructs the structure and fundamental properties of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol.
Chemical Structure and Stereochemistry
The IUPAC name, (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol, explicitly defines its molecular architecture:
-
Pyrrolidin-3-ol: A five-membered, saturated nitrogen heterocycle (pyrrolidine)[3] bearing a hydroxyl (-OH) group on the third carbon atom.
-
1-(4-chlorobenzyl): A benzyl group, substituted with a chlorine atom at the para (4th) position of the phenyl ring, is attached to the nitrogen atom (position 1) of the pyrrolidine core.
-
(S)-: This prefix denotes the absolute stereochemistry at the chiral center, C3 (the carbon atom bonded to the hydroxyl group), is in the Sinister configuration. This stereochemical purity is often critical for specific interactions with chiral biological targets like enzymes and receptors.
The diagram below illustrates the relationship between the core components of the molecule.
Caption: Logical relationship of the core molecular fragments.
Molecular Formula and Weight
Quantitative identifiers are essential for stoichiometric calculations, analytical characterization, and registration. The key molecular data are summarized below.
| Identifier | Value | Source |
| CAS Number | 1261233-81-1 | [4] |
| Molecular Formula | C₁₁H₁₄ClNO | [4] |
| Molecular Weight | 211.69 g/mol | [4] |
| Monoisotopic Mass | 211.07639 Da | Calculated |
| SMILES | C1CN(C1)Cc2ccc(Cl)cc2 | |
| InChI Key | NVBPYTSZAGPUJC-NSHDSACASA-N | Derived |
Synthesis and Purification
The reliable synthesis of stereochemically pure intermediates is a cornerstone of drug development. (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is readily prepared via standard organic chemistry transformations, leveraging commercially available chiral precursors.
Retrosynthetic Analysis
A logical retrosynthetic disconnection simplifies the synthesis to a nucleophilic substitution reaction. The primary C-N bond formed is between the pyrrolidine nitrogen and the benzylic carbon. This identifies (S)-pyrrolidin-3-ol and an appropriate 4-chlorobenzyl electrophile as the ideal starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol: N-Alkylation
This protocol describes a robust and scalable method for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility.
Objective: To synthesize (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol from (S)-pyrrolidin-3-ol and 4-chlorobenzyl chloride.
Materials:
-
(S)-Pyrrolidin-3-ol (1.0 eq)
-
4-Chlorobenzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-pyrrolidin-3-ol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Rationale: K₂CO₃ is a mild inorganic base sufficient to deprotonate the secondary amine of the pyrrolidine, generating the nucleophile. It also serves as the acid scavenger for the HCl generated during the reaction. An excess ensures the reaction goes to completion.
-
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the starting amine.
-
Rationale: Acetonitrile is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction without interfering.
-
-
Addition of Electrophile: Add 4-chlorobenzyl chloride (1.1 eq) to the suspension.
-
Rationale: A slight excess of the alkylating agent ensures complete consumption of the limiting starting material.
-
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Rationale: The washing steps remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Workflow
For applications requiring high purity, the crude product should be purified via column chromatography.
Caption: Standard workflow for product purification.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of modern spectroscopic techniques. While experimental spectra are definitive, the expected data can be accurately predicted based on the known structure.
Predicted ¹H and ¹³C NMR Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR Prediction | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.25 - 7.35 | m | 4H | Ar-H |
| Hydroxyl Proton | 1.5 - 3.0 | br s | 1H | OH |
| Pyrrolidine C3-H | ~4.4 | m | 1H | CH -OH |
| Benzylic Protons | ~3.6 | s | 2H | Ar-CH ₂ |
| Pyrrolidine Protons | 1.8 - 3.0 | m | 6H | Ring CH , CH ₂ |
| ¹³C NMR Prediction | Chemical Shift (δ, ppm) | Assignment |
| Aromatic C (quaternary) | 137-139 | C -Cl |
| Aromatic C (quaternary) | 132-134 | C -CH₂ |
| Aromatic CH | 128-131 | Ar-C H |
| Pyrrolidine C3 | 68-72 | C -OH |
| Benzylic C | 58-62 | Ar-C H₂ |
| Pyrrolidine C2, C5 | 54-58 | N-C H₂ |
| Pyrrolidine C4 | 34-38 | C H₂ |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 (broad) | O-H stretch | Alcohol |
| 3010 - 3100 | C-H stretch | Aromatic |
| 2850 - 2960 | C-H stretch | Aliphatic |
| 1490 - 1600 | C=C stretch | Aromatic Ring |
| 1050 - 1150 | C-O stretch | Secondary Alcohol |
| 1015 - 1090 | C-Cl stretch | Aryl Chloride |
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule and information about its fragmentation patterns. For (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol, the key expected observations in an EI-MS spectrum would be:
-
Molecular Ion (M⁺): A pair of peaks at m/z ≈ 211 and m/z ≈ 213 in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
-
Major Fragment: A prominent peak at m/z = 125, corresponding to the [M - C₇H₆Cl]⁺ fragment (loss of the 4-chlorobenzyl radical) or a peak at m/z = 86 corresponding to the [M - C₄H₈NO]⁺ fragment (the 4-chlorobenzyl cation). The most stable fragment, the chlorobenzyl cation, is often the base peak.
Applications in Medicinal Chemistry and Drug Discovery
The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value chiral building block used in the synthesis of more complex APIs.
-
Scaffold for Biologically Active Molecules: The pyrrolidine ring system is a "privileged scaffold" in medicinal chemistry, found in drugs targeting a wide array of diseases.[2] Its non-planar, sp³-rich structure allows for the precise spatial orientation of substituents to maximize interactions within a target's binding pocket.
-
Chiral Intermediate: As a stereochemically pure compound, it allows for the synthesis of single-enantiomer drugs. This is critical as different enantiomers of a drug can have vastly different biological activities, potencies, and side-effect profiles. It is listed as a critical API intermediate by chemical suppliers.[4]
-
Versatile Functional Groups: The secondary amine (before alkylation) and the hydroxyl group are versatile functional handles. The hydroxyl group can be further functionalized to form esters, ethers, or be used as a hydrogen bond donor in receptor binding. This versatility is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies, such as in the development of inhibitors for enzymes like Lysine Specific Demethylase 1 (LSD1).[5]
References
-
AbacipharmTech. (n.d.). 1-(4-Chlorobenzyl)pyrrolidin-3-ol. Retrieved February 12, 2026, from [Link]
-
The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). (3S)-pyrrolidin-3-ol. Retrieved February 12, 2026, from [Link]
-
Iminov, D. S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved February 12, 2026, from [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved February 12, 2026, from [Link]
-
ChemBK. (2024). Pyrrolidin-3-ol. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). NMR spectral data for compounds 1 -4 and reference compounds. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved February 12, 2026, from [Link]
- Google Patents. (2024). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved February 12, 2026, from [Link]
-
Journal of Heterocyclic Chemistry. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved February 12, 2026, from [Link]
-
Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. PubMed. Retrieved February 12, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. molcore.com [molcore.com]
- 5. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Principle of Chirality in Drug Action: A Comparative Analysis of (S)- and (R)-1-(4-chlorobenzyl)pyrrolidin-3-ol Analogues as Monoamine Transporter Inhibitors
An In-depth Technical Guide
Abstract
Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, frequently exhibit profound differences in potency, selectivity, and metabolic profiles when interacting with the inherently chiral environment of biological systems. This technical guide provides an in-depth exploration of this principle using N-substituted pyrrolidinol scaffolds, a class of compounds known for their potent activity at monoamine transporters. Due to the limited public data on the specific enantiomers of 1-(4-chlorobenzyl)pyrrolidin-3-ol, this guide will utilize the well-documented and structurally related psychoactive compound, 3,4-Methylenedioxypyrovalerone (MDPV), as a case study. We will dissect the differential biological activity of its (S) and (R) enantiomers at the dopamine and norepinephrine transporters, provide detailed experimental protocols for their separation and evaluation, and discuss the mechanistic basis for their stereoselective interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the critical role of stereochemistry in the design and evaluation of centrally active agents.
Introduction: The Significance of Stereochemistry in CNS Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of pharmacophore space, which is critical for designing selective ligands for complex biological targets like G-protein coupled receptors and transporters.[1] When substituted, the pyrrolidine ring can contain one or more chiral centers, giving rise to stereoisomers. It is a well-established principle, underscored by regulatory bodies like the U.S. FDA, that different stereoisomers of a drug candidate can have vastly different pharmacological and toxicological profiles due to their distinct interactions with enantioselective proteins.[1]
Monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are key targets for treating a range of psychiatric and neurological disorders, including depression, ADHD, and substance use disorders.[3] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibitors of these transporters can prolong neurotransmitter signaling, leading to therapeutic effects. The binding pockets of these transporters are chiral, and thus, they can differentiate between the enantiomers of a chiral ligand.
This guide will use 3,4-Methylenedioxypyrovalerone (MDPV), a potent monoamine reuptake inhibitor, as a case study to provide a tangible example of how stereochemistry governs biological activity within the N-substituted pyrrolidinol class.
Case Study: (S)- and (R)-3,4-Methylenedioxypyrovalerone (MDPV)
MDPV is a synthetic cathinone derivative that contains a chiral center at the α-carbon to the carbonyl group. It is a potent DAT and NET inhibitor, and its abuse is associated with powerful psychostimulant effects.[1] Pharmacological studies have been conducted on the racemate as well as the individual (S) and (R) enantiomers, providing a clear example of stereoselective activity.[4]
Differential Biological Activity at Monoamine Transporters
The primary mechanism of action for MDPV's psychostimulant effects is the inhibition of dopamine reuptake via DAT.[1] In vitro studies using rat brain synaptosomes have demonstrated a dramatic difference in the potency of the two enantiomers. The (S)-enantiomer is substantially more potent than the (R)-enantiomer at inhibiting both DAT and NET.[4]
| Compound | DAT Uptake Inhibition (EC₅₀, nM)[4] | NET Uptake Inhibition (EC₅₀, nM)[4] |
| (±)-MDPV (Racemate) | 4.85 | 27.6 |
| S(+)-MDPV | 2.13 | 25.9 |
| R(-)-MDPV | 382.80 | 1481.0 |
Table 1: Comparative Potency of MDPV Enantiomers at Dopamine and Norepinephrine Transporters.
As shown in Table 1, the potency of racemic MDPV at the dopamine transporter is almost entirely attributable to the (S)-enantiomer. S(+)-MDPV is over 170 times more potent than R(-)-MDPV at inhibiting dopamine uptake.[4] This pronounced stereoselectivity underscores the importance of evaluating individual enantiomers, as the racemate's activity can be misleading, masking the contribution of a significantly less active or inactive enantiomer. Notably, neither the racemate nor the individual enantiomers showed significant activity at the serotonin transporter (SERT) at concentrations up to 10,000 nM.[4]
Mechanistic Basis for Stereoselectivity
The stereoselective inhibition of DAT by MDPV enantiomers arises from specific interactions within the transporter's binding site. While a co-crystal structure of MDPV bound to DAT is not available, molecular modeling and docking studies provide valuable insights.[5][6][7] The DAT binding pocket is formed by residues from several transmembrane helices, creating a chiral environment.[5][6][7]
Key interactions for cathinone derivatives at the DAT binding site are thought to include:[5][6][7]
-
An ionic interaction between the protonated amine of the pyrrolidine ring and the carboxylate side chain of Asp79.
-
Hydrophobic interactions between the aromatic portion of the molecule and aromatic residues in the binding pocket, such as Phe76, Tyr156, and Phe320.
The differential potency of the (S) and (R) enantiomers is likely due to the optimal positioning of the propyl chain and the pyrrolidine ring by the (S)-enantiomer within the binding pocket. This optimal fit maximizes favorable interactions and minimizes steric clashes, leading to a more stable drug-transporter complex and higher binding affinity. The (R)-enantiomer, being a mirror image, is unable to achieve this same optimal orientation, resulting in weaker binding and lower inhibitory potency.
Experimental Methodologies
The following sections provide detailed protocols for the synthesis, chiral resolution, and biological evaluation of MDPV enantiomers. These methods are representative of the techniques used to study chiral pyrrolidinol derivatives.
Synthesis and Chiral Resolution of MDPV
The synthesis of racemic MDPV can be achieved through a multi-step process starting from 3,4-methylenedioxyvalerophenone.[3] The key step for isolating the individual enantiomers is chiral resolution via diastereomeric salt formation.
Protocol: Chiral Resolution of Racemic MDPV [3]
-
Preparation of Resolving Agent: Synthesize (+)- and (-)-2'-bromotartranilic acid (BTA) from the corresponding (+)- and (-)-tartaric acids. These will serve as the chiral resolving agents.
-
Salt Formation:
-
To resolve S-(-)-MDPV, dissolve racemic MDPV free base in a suitable solvent (e.g., acetone) and add an equimolar amount of (+)-2'-bromotartranilic acid.
-
To resolve R-(+)-MDPV, use (-)-2'-bromotartranilic acid in a separate reaction.
-
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of the diastereomeric salt (e.g., S-(-)-MDPV•(+)-BTA). The desired diastereomer will preferentially crystallize out of the solution due to differences in solubility.
-
Recrystallization: Collect the crystals by filtration and perform several recrystallizations from the same solvent to improve diastereomeric purity. The purity can be monitored by ¹H NMR spectroscopy by observing the signals of the diastereomeric mixture.[8]
-
Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify with an appropriate base (e.g., NaOH or Na₂CO₃) to a pH > 10.
-
Extraction: Extract the liberated enantiomerically pure free base into an organic solvent (e.g., dichloromethane or ether).
-
Purification and Salt Formation: Dry the organic extracts, evaporate the solvent, and purify the free base if necessary. The final hydrochloride salt, suitable for biological testing, can be prepared by treating a solution of the free base with ethereal HCl.
-
Enantiomeric Purity Assessment: Confirm the enantiomeric excess (ee) of the final product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralpak AD).[3][8]
In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals containing functional transporters.
Protocol: [³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes [9][10]
-
Synaptosome Preparation:
-
Dissect the striata from rat brains and homogenize in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 12,500 x g for 20 minutes) to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a Krebs-Ringer-HEPES (KRH) buffer.[10]
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C in KRH buffer containing a monoamine oxidase inhibitor (e.g., pargyline) to prevent dopamine metabolism.[10]
-
Add various concentrations of the test compounds (e.g., S-MDPV, R-MDPV, or racemate) to the synaptosome aliquots.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine (e.g., 20 nM).[10]
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[10]
-
-
Termination and Filtration:
-
Terminate the uptake reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes containing accumulated [³H]dopamine from the incubation medium.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in parallel samples containing a high concentration of a standard DAT inhibitor (e.g., cocaine or GBR12909).
-
Subtract non-specific uptake from all values to obtain specific uptake.
-
Plot the percent inhibition of [³H]dopamine uptake versus the logarithm of the test compound concentration.
-
Calculate the EC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Implications for Drug Development and Conclusion
The case of MDPV provides a compelling illustration of the critical importance of stereochemistry in drug action. The observation that the (S)-enantiomer is responsible for the vast majority of the compound's potency at the dopamine transporter has significant implications for drug development.
-
Eutomer-Distomer Ratios: Developing the single, more active enantiomer (the eutomer) can lead to a more selective pharmacological profile, a better therapeutic index, and potentially reduced side effects that may be associated with the less active enantiomer (the distomer).
-
Reduced Metabolic Burden: Administering a single enantiomer reduces the metabolic load on the patient, as the body does not have to process the less active or inactive isomer.
-
Intellectual Property: The development of single-enantiomer drugs ("chiral switching") can offer new intellectual property opportunities.
References
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2015). Chiral resolution and absolute configuration of the enantiomers of the psychoactive “designer drug” 3,4-methylenedioxypyrovalerone. Chirality, 27(8), 534-540. [Link]
-
Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34. [Link]
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]
-
Shivankar, B. R., Bhandare, V. V., Joshi, K., Patil, V. S., Dhotare, P. S., Sonawane, K. D., & Krishnamurthy, S. (2024). Investigation of cathinone analogs targeting human dopamine transporter using molecular modeling. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]
-
Shivankar, B. R., Bhandare, V. V., Joshi, K., Patil, V. S., Dhotare, P. S., Sonawane, K. D., & Krishnamurthy, S. (2024). Investigation of cathinone analogs targeting human dopamine transporter using molecular modeling. ResearchGate. [Link]
-
Shivankar, B. R., Bhandare, V. V., Joshi, K., Patil, V. S., Dhotare, P. S., Sonawane, K. D., & Krishnamurthy, S. (2024). Investigation of cathinone analogs targeting human dopamine transporter using molecular modeling. PubMed. [Link]
-
Gannon, B. M., Williamson, A., & Fantegrossi, W. E. (2018). Structural Features Contributing to Methylenedioxypyrovalerone (MDPV) Analog Inhibition of the Human Dopamine Transporter. VCU Scholars Compass. [Link]
-
Kolanos, R., Sakloth, F., Jain, M., Partilla, J. S., Baumann, M. H., Glennon, R. A., & Negus, S. S. (2015). Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats. ACS chemical neuroscience, 6(5), 771–777. [Link]
-
Kolanos, R., et al. (2015). Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats. ACS Chemical Neuroscience. [Link]
-
Fedotov, I. A., & Shustov, D. I. (2025). The Potential of Synthetic Cathinones to Block the Membrane Dopamine Transporter: A Summary of Our Molecular Docking Results and Data from In vitro and In vivo Experiments in the Literature. Current Drug Research Reviews. [Link]
-
Tiritan, M. E., et al. (2016). Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV). Forensic Toxicology, 34(2), 269-281. [Link]
-
Tiritan, M. E., et al. (2017). Chiral Resolution and Enantioselectivity of Synthetic Cathinones: A Brief Review. SciSpace. [Link]
-
Heikkila, R. E., & Cabbat, F. S. (1978). Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine. Life sciences, 23(11), 1145–1151. [Link]
-
Silva, J. P., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(6), 1999. [Link]
-
Carvalho, M., et al. (2025). Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. Molecules, 30(13), 2845. [Link]
-
Paillet-Loilier, M., et al. (2021). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience, 12(15), 2632-2655. [Link]
-
Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 22, 25–45. [Link]
-
Duart-Castells, L., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience, 15(15), 2809-2826. [Link]
-
Siciliano, C. A., et al. (2015). [3H]dopamine uptake kinetics in striatal synaptosomes of wild type (WT) and knockout (KO) animals. ResearchGate. [Link]
-
Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 12, 755139. [Link]
-
Tiritan, M. E., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(6), 1999. [Link]
-
Lookingland, K. J., & Moore, K. E. (1984). Rapid release of [3H]dopamine from median eminence and striatal synaptosomes. Brain research, 304(2), 329–338. [Link]
-
Ruksee, N., et al. (2008). [3H]dopamine uptake in rat brain synaptosomes. Effect of d-amphetamine and d-pseudoephedrine on [3H]dopamine uptake in rat striatal (n = 8) and nucleus accumbens (n = 4) synaptosomes. ResearchGate. [Link]
-
Kovaleva, M. A., et al. (2023). Endocytic down-regulation of the striatal dopamine transporter by amphetamine in sensitized mice in sex-dependent manner. bioRxiv. [Link]
Sources
- 1. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chiral resolution and absolute configuration of the enantiomers of the psychoactive “designer drug” 3,4-methylenedioxypyrovalerone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of cathinone analogs targeting human dopamine transporter using molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Navigating the Uncharted: A Technical Safety Guide for (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course in the Absence of a Specific Safety Data Sheet
As researchers at the forefront of discovery, we often encounter novel chemical entities for which a comprehensive Safety Data Sheet (SDS) has yet to be established. (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol, a substituted pyrrolidinol with potential applications in medicinal chemistry, is one such compound. This guide has been meticulously crafted to provide a robust framework for its safe handling and use, drawing upon a critical analysis of its structural motifs and data from analogous compounds. It is imperative to recognize that this document serves as an in-depth technical supplement, not a replacement for a supplier-specific SDS. All procedures outlined herein should be conducted with a thorough understanding of the underlying principles of chemical safety and in strict adherence to your institution's safety protocols.
Molecular Profile and Hazard Identification: A Structuralist Approach to Safety
(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol, with the molecular formula C11H14ClNO, is a chiral molecule featuring a pyrrolidinol core N-substituted with a 4-chlorobenzyl group.[1] A comprehensive hazard assessment necessitates a deconstruction of its key functional components: the pyrrolidine ring, the hydroxyl group, and the chlorobenzyl moiety.
The Pyrrolidine Core: The foundational pyrrolidine ring is a saturated heterocycle. While pyrrolidine itself is classified as a corrosive and highly flammable substance that can cause severe skin burns and eye damage, the substitutions in our target molecule are expected to modulate this reactivity.[2][3] Nevertheless, the basic nitrogen atom imparts an alkaline character, suggesting potential for irritation or corrosive action upon direct contact.
The 4-Chlorobenzyl Group: The presence of a chlorobenzyl group introduces potential for hazards associated with halogenated aromatic compounds. While specific data for this molecule is unavailable, related compounds indicate that it may be harmful if swallowed or inhaled.[4]
Toxicological Insights from Analogs: Given the absence of specific toxicological data, we must extrapolate from structurally related compounds. For instance, (S)-3-Pyrrolidinol hydrochloride is known to be harmful if swallowed and can cause skin and serious eye irritation.[5][6][7] It is prudent to assume that (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol may exhibit similar or potentially enhanced toxicological properties due to the addition of the chlorobenzyl group. Long-term exposure to some pyrrolidine derivatives has been associated with potential health risks, underscoring the importance of minimizing exposure.[8]
Prudent Handling and Risk Mitigation: A Multi-Layered Defense
A proactive approach to safety is paramount when working with novel compounds. The following protocols are designed to create a self-validating system of safety, minimizing the risk of exposure and ensuring a controlled research environment.
Engineering Controls: The First Line of Defense
All manipulations of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol, including weighing, dissolution, and transfers, must be conducted within a properly functioning chemical fume hood.[2][4] The fume hood provides critical protection against the inhalation of any potential vapors or aerosols.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is non-negotiable. The following ensemble provides comprehensive protection:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn at all times. It is crucial to double-glove when handling the neat compound or concentrated solutions. Gloves should be inspected before use and changed immediately if any sign of contamination or degradation is observed.
-
Body Protection: A laboratory coat is required. For procedures involving larger quantities, a chemically resistant apron is recommended.[2]
Safe Handling and Storage Protocols
Handling:
-
Avoid direct contact with skin and eyes.[9]
-
Prevent the formation of dust and aerosols.
-
Use only in a well-ventilated area, preferably a chemical fume hood.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[2][3]
Experimental Workflow: A Step-by-Step Guide to Safe Manipulation
The following detailed protocols provide a practical guide for common laboratory manipulations of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol.
Weighing and Aliquoting
-
Preparation: Don the appropriate PPE and ensure the chemical fume hood is operational.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Dispensing: Carefully dispense the desired amount of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol into the weighing vessel using a clean spatula. Avoid creating dust.
-
Closure: Tightly cap the stock container immediately after dispensing.
-
Cleaning: Clean the spatula and any contaminated surfaces within the fume hood.
Dissolution
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.
-
Mixing: Gently swirl or stir the mixture to facilitate dissolution. If necessary, use a sonicator, ensuring the vessel is capped to prevent aerosolization.
Emergency Preparedness: A Proactive Response Plan
Spill Response
In the event of a spill, remain calm and follow these procedures:
-
Evacuate: If the spill is large or you feel unwell, evacuate the immediate area and alert your supervisor.
-
Isolate: If the spill is small and manageable, restrict access to the area.
-
Contain: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Neutralize (if applicable): For an acidic or basic compound, a neutralizing agent may be used with caution.
-
Collect: Carefully collect the absorbed material into a labeled waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Data Summary and Visualizations
Table 1: Physicochemical Properties of Structurally Related Compounds
| Property | (S)-(-)-1-Benzyl-3-pyrrolidinol | Pyrrolidine | (S)-3-Pyrrolidinol hydrochloride |
| CAS Number | 101385-90-4[10] | 123-75-1 | 122536-94-1[5] |
| Molecular Formula | C11H15NO[10] | C4H9N[11] | C4H10ClNO[6] |
| Molecular Weight | 177.24 g/mol [10] | 71.12 g/mol [11] | 123.58 g/mol [6] |
| Boiling Point | 115 °C/0.8 mmHg[10] | 87-88 °C | 224.7 °C at 760 mmHg[7] |
| Density | 1.07 g/mL at 25 °C[10] | 0.852 g/cm3 at 25 °C | Not Available |
| Flash Point | 113 °C (closed cup)[10] | 3 °C (closed cup)[11] | Not Available |
Disclaimer: This data is for structurally related compounds and should be used as a guide for estimating the properties of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol.
Diagram 1: Risk Assessment Workflow
Caption: A workflow for assessing and mitigating risks associated with novel chemical compounds.
Diagram 2: Spill Response Decision Tree
Sources
- 1. molcore.com [molcore.com]
- 2. socccd-keenan.newlook.safecollegessds.com [socccd-keenan.newlook.safecollegessds.com]
- 3. fishersci.com [fishersci.com]
- 4. broadpharm.com [broadpharm.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. (S)-3-Pyrrolidinol hydrochloride | 122536-94-1 [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. combi-blocks.com [combi-blocks.com]
- 10. (S)-(-)-1-苄基-3-吡咯烷醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. spectrumchemical.com [spectrumchemical.com]
The Pivotal Role of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among these, the chiral pyrrolidine framework has emerged as a cornerstone in medicinal chemistry, offering a unique combination of structural rigidity, three-dimensional complexity, and synthetic versatility. This technical guide delves into the core medicinal chemistry applications of a particularly valuable derivative: (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol . This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the synthesis, key therapeutic applications, and structure-activity relationships (SAR) of this important building block and its analogues.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of biologically active molecules.[1][2] Its non-planar, sp³-hybridized nature allows for the precise spatial orientation of substituents, enabling effective exploration of the pharmacophore space and enhancing interactions with biological targets.[1] The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity, with different stereoisomers often exhibiting distinct pharmacological profiles due to differential binding to enantioselective proteins.[1] (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol, with its defined stereocenter at the C3 position and the presence of a 4-chlorobenzyl group, represents a key starting material and structural motif for the development of highly specific and potent therapeutic agents.
Synthesis of Chiral Pyrrolidinols: A Foundation for Innovation
The asymmetric synthesis of substituted pyrrolidines is a well-established field, with numerous methodologies available to access enantiomerically pure building blocks like (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol. These methods are crucial as the biological activity of the final compounds is often highly dependent on the stereochemistry of the pyrrolidine core.
General Synthetic Strategies
The synthesis of chiral pyrrolidines can be broadly categorized into two approaches:
-
Functionalization of Pre-existing Chiral Scaffolds: This often involves utilizing naturally occurring chiral molecules, such as amino acids like proline, as starting materials.
-
Asymmetric Synthesis: This includes methods like chiral auxiliary-controlled reactions, asymmetric catalysis, and enzymatic resolutions to establish the desired stereochemistry.
A common route to 3-pyrrolidinol involves the reduction of 4-chloro-3-hydroxybutyronitrile.[3] The use of optically active starting materials in this process allows for the preparation of enantiomerically pure 3-pyrrolidinol.[3]
A Representative Synthetic Protocol: Asymmetric Reduction
A detailed, step-by-step protocol for a representative asymmetric synthesis of a chiral pyrrolidinol is outlined below. This protocol is illustrative of the general principles involved in accessing such molecules.
Experimental Protocol: Asymmetric Synthesis of a Chiral Pyrrolidinol Derivative
-
Step 1: N-Protection. (S)-3-hydroxypyrrolidine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) at room temperature to yield (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
-
Step 2: O-Alkylation. The protected pyrrolidinol is then subjected to O-alkylation. The hydroxyl group is deprotonated using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) at 0 °C. Subsequently, 4-chlorobenzyl chloride is added, and the reaction is allowed to warm to room temperature and stirred until completion, yielding (S)-tert-butyl 3-((4-chlorobenzyl)oxy)pyrrolidine-1-carboxylate.
-
Step 3: Deprotection. The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an appropriate solvent, to afford the final product, (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol, typically as a salt.
This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for specific substrates and scales.
Therapeutic Applications: A Scaffold for Potent Enzyme Inhibitors
The (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol scaffold and its close analogues have been instrumental in the development of inhibitors for several key enzymatic targets implicated in a range of diseases, most notably in oncology and neurodegenerative disorders.
PARP Inhibitors in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[4] In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a valuable class of anticancer agents.[4] Several patents disclose the use of pyrrolidine-containing structures in the design of potent and selective PARP1 inhibitors.[5][6][7] The pyrrolidine moiety often serves as a key structural element that can be functionalized to optimize binding to the PARP active site. While specific clinical candidates directly incorporating the (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol scaffold are not prominently disclosed in the public domain, the frequent appearance of substituted pyrrolidines in PARP inhibitor patents underscores the importance of this class of heterocycles in the field.[8][9]
BACE1 Inhibitors for Alzheimer's Disease
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[10][11] The development of potent and selective BACE1 inhibitors is a major focus of Alzheimer's research. The pyrrolidine scaffold has been utilized in the design of BACE1 inhibitors, where it can serve as a central scaffold to which various pharmacophoric elements are attached.[12][13] The stereochemistry of the pyrrolidine ring is critical for achieving high inhibitory potency.
LSD1 Inhibitors for Cancer Therapy
Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that plays a crucial role in regulating gene expression and is overexpressed in various cancers.[14] Inhibition of LSD1 has emerged as a promising therapeutic strategy for treating cancers such as acute myeloid leukemia and small-cell lung cancer.[15] Several LSD1 inhibitors, both reversible and irreversible, have been developed, with a number of them incorporating heterocyclic scaffolds.[14][16] Patents related to LSD1 inhibitors describe compounds with pyrrolidine-like structures, highlighting the utility of this scaffold in targeting this important epigenetic regulator.[1][17] The design of these inhibitors often involves the strategic placement of substituents on the heterocyclic core to maximize interactions with the LSD1 active site.[15]
Structure-Activity Relationship (SAR) Insights
The biological activity of derivatives of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is profoundly influenced by the interplay of its key structural features: the (S)-stereochemistry at the 3-position, the hydroxyl group, and the 4-chlorobenzyl substituent on the nitrogen atom.
The Significance of the (S)-3-Hydroxy Group
The hydroxyl group at the C3 position of the pyrrolidine ring is a critical pharmacophoric feature. Its ability to act as a hydrogen bond donor and acceptor allows for key interactions with the amino acid residues in the active sites of target enzymes. The (S)-stereochemistry dictates the precise spatial orientation of this hydroxyl group, which is often crucial for achieving high-affinity binding and selectivity.
The Role of the 4-Chlorobenzyl Group
The N-benzyl substituent, and specifically the 4-chloro substitution, plays a significant role in modulating the properties of the molecule.
-
Hydrophobic Interactions: The benzyl group can engage in hydrophobic and π-stacking interactions with the target protein.
-
Halogen Bonding: The chlorine atom at the 4-position can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity.
-
Metabolic Stability: The presence of the chlorine atom can also influence the metabolic stability of the compound by blocking potential sites of oxidation on the phenyl ring.
The interplay between these features allows for the fine-tuning of the pharmacological profile of drug candidates.
Data and Workflow Visualization
To facilitate a deeper understanding of the concepts discussed, the following visualizations are provided.
Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄ClNO |
| Molecular Weight | 211.69 g/mol |
| Chirality | (S)-enantiomer |
| Key Functional Groups | Pyrrolidine, Secondary Amine, Alcohol, Chlorophenyl |
Generalized Synthetic Workflow
Caption: Generalized synthetic workflow for (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol.
Conceptual Drug Discovery Pathway
Caption: Conceptual pathway from core scaffold to drug candidate.
Conclusion and Future Perspectives
(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol stands as a testament to the power of chiral building blocks in modern drug discovery. Its unique structural and chemical properties have made it a valuable asset in the design of potent and selective inhibitors for a range of challenging therapeutic targets. The continued exploration of this and related pyrrolidine scaffolds is expected to yield novel drug candidates with improved efficacy and safety profiles. As our understanding of the intricate interactions between small molecules and their biological targets deepens, the strategic application of well-defined chiral building blocks like (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol will undoubtedly remain a cornerstone of successful medicinal chemistry campaigns.
References
[1] Li Petri, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link][1][2] [5] WO2023056039A1 - Azetidine and pyrrolidine parp1 inhibitors and uses thereof. Google Patents. [6] WO2023146957A1 - Parp1 inhibitors and uses thereof. Google Patents. [18] Schober, M., et al. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. Nature Catalysis. [Link] WO2021013735A1 - Parp1 inhibitors. Google Patents. [17] WO2018081343A1 - Lsd1 inhibitors and medical uses thereof. Google Patents. [10] Manetti, F., et al. (2013). A stereoselective approach to peptidomimetic BACE1 inhibitors. European Journal of Medicinal Chemistry. [Link] [8] Azetidine and pyrrolidine parp1 inhibitors and their uses. Google Patents. [9] Azetidine and pyrrolidine parp1 inhibitors and uses thereof. Google Patents. [11] Wångsell, F., et al. (2009). Design and synthesis of BACE-1 inhibitors utilizing a tertiary hydroxyl motif as the transition state mimic. Bioorganic & Medicinal Chemistry Letters. [Link] [19] Ganesan, A. (2016). Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. ResearchGate. [Link] [20] Kamal, A., et al. (2015). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. [Link] [12] Iserloh, U., et al. (2008). Potent pyrrolidine- and piperidine-based BACE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link] [16] Vankayalapati, H., et al. (2012). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Journal of Medicinal Chemistry. [Link] [21] Rotili, D., & Mai, A. (2016). LSD1 inhibitors: A patent review (2010-2015). Expert Opinion on Therapeutic Patents. [Link] [22] Swahn, B. M., et al. (2012). Design and synthesis of β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors with in vivo brain reduction of β-amyloid peptides. Journal of Medicinal Chemistry. [Link] [23] Bhat, A. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure. [Link] [24] Schober, M., et al. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. ResearchGate. [Link] [25] The University of Michigan. (2025). New LSD1 inhibitors disclosed in University of Michigan patent. BioWorld. [Link] [26] Iserloh, U., et al. (2008). Potent pyrrolidine- and piperidine-based BACE-1 inhibitors. ResearchGate. [Link] [15] Wang, S., et al. (2021). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry. [Link] [4] Zhou, Y., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Medicinal Chemistry. [Link] [27] Zhou, X., et al. (2025). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. ResearchGate. [Link] [28] Preliminary structure-activity relationship of 4a-j. ResearchGate. [Link] [29] Dondas, H. A., et al. (2022). CORRECTED PROOF. Bioorganic Chemistry. [Link] Dineen, T. A., et al. (2012). Inhibitors of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1): Identification of ( S )-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′ H -spiro[chromeno[2,3- b ]pyridine-5,4′-oxazol]-. ResearchGate. [Link] [3] Process for preparing 3-pyrrolidinol. Google Patents. [30] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link] [14] Li, Y., et al. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. European Journal of Medicinal Chemistry. [Link] [13] Kobayashi, K., et al. (2025). Development of novel BACE1 inhibitors with a hydroxyproline-derived N-amidinopyrrolidine scaffold. Bioorganic & Medicinal Chemistry. [Link] [31] Sklenicka, J., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences. [Link] [32] Talts, K. H., et al. (2017). Design and synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candidates for Alzheimer's disease. European Journal of Medicinal Chemistry. [Link] [33] Kaniskan, H. Ü., et al. (2022). Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma. European Journal of Medicinal Chemistry. [Link] [34] Jeffrey, S. C., et al. (2015). Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. [Link] [35] Kimura, T., et al. (2007). Design and synthesis of highly active Alzheimer's beta-secretase (BACE1) inhibitors, KMI-420 and KMI-429, with enhanced chemical stability. Bioorganic & Medicinal Chemistry Letters. [Link] [36] Sheikh, J., et al. (2024). A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies. Current Medicinal Chemistry. [Link] [37] Zhang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link] [2] Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link] [38] D'Adamio, G., et al. (2019). Synthesis of Pyrrolidinols by Radical Additions to Carbonyls Groups. MDPI. [Link] [39] Sharma, B., et al. (2023). Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. MDPI. [Link] [40] Sklenicka, J., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6. bioRxiv. [Link]
Sources
- 1. Pyrrolo [2,3-C ] pyridines and related analogs as LSD-1 inhibitors - Patent CN-110914265-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2023056039A1 - Azetidine and pyrrolidine parp1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 6. WO2023146957A1 - Parp1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. WO2021013735A1 - Parp1 inhibitors - Google Patents [patents.google.com]
- 8. CL2024000877A1 - Azetidine and pyrrolidine parp1 inhibitors and their uses - Google Patents [patents.google.com]
- 9. CR20240144A - Azetidine and pyrrolidine parp1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 10. A stereoselective approach to peptidomimetic BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of BACE-1 inhibitors utilizing a tertiary hydroxyl motif as the transition state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent pyrrolidine- and piperidine-based BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of novel BACE1 inhibitors with a hydroxyproline-derived N-amidinopyrrolidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2018081343A1 - Lsd1 inhibitors and medical uses thereof - Google Patents [patents.google.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Design and synthesis of β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors with in vivo brain reduction of β-amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. New LSD1 inhibitors disclosed in University of Michigan patent | BioWorld [bioworld.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. rua.ua.es [rua.ua.es]
- 30. mdpi.com [mdpi.com]
- 31. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Design, synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candidates for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Design and synthesis of highly active Alzheimer's beta-secretase (BACE1) inhibitors, KMI-420 and KMI-429, with enhanced chemical stability [pubmed.ncbi.nlm.nih.gov]
- 36. A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies - Sheikh - Current Medicinal Chemistry [rjpbr.com]
- 37. mdpi.com [mdpi.com]
- 38. mdpi.com [mdpi.com]
- 39. Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics | MDPI [mdpi.com]
- 40. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note and Protocol: Synthesis of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol via Reductive Amination
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol, a valuable chiral building block in medicinal chemistry.[1][2][3] The protocol details a robust and efficient one-pot reductive amination procedure utilizing (S)-3-pyrrolidinol and 4-chlorobenzaldehyde. We delve into the mechanistic underpinnings of the reaction, offer expert insights into critical process parameters, and provide a detailed, step-by-step experimental protocol with a comprehensive troubleshooting guide. The presented methodology is designed for high yield and purity, leveraging the selectivity of sodium triacetoxyborohydride as a mild reducing agent.
Introduction
Reductive amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a reliable alternative to direct alkylation of amines which often suffers from overalkylation.[4][5] This powerful reaction involves the condensation of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[5] The synthesis of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is of significant interest as the pyrrolidine motif is a prevalent scaffold in numerous FDA-approved drugs and clinical candidates.[2] This application note provides a detailed protocol for this specific transformation, emphasizing experimental reproducibility and a deep understanding of the reaction's nuances.
Reaction Overview
The synthesis proceeds via a direct, or one-pot, reductive amination. (S)-3-pyrrolidinol and 4-chlorobenzaldehyde are combined in a suitable solvent, where they react to form an intermediate iminium ion. This electrophilic species is then selectively reduced by sodium triacetoxyborohydride (STAB) to yield the target secondary amine, (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol.
Reaction Scheme:
Mechanistic Insights
The reductive amination process can be conceptually broken down into two key stages:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of (S)-3-pyrrolidinol on the carbonyl carbon of 4-chlorobenzaldehyde. This forms a hemiaminal intermediate which then dehydrates to form an iminium ion. This step is often catalyzed by mild acid.[6] While acetic acid can be used as a catalyst, particularly for ketones, it is generally not necessary for reactions involving aldehydes.[7][8][9]
-
Hydride Reduction: Sodium triacetoxyborohydride (STAB) then acts as the hydride source, selectively reducing the iminium ion. The steric bulk and electron-withdrawing acetate groups of STAB render it a milder and more selective reducing agent compared to sodium borohydride.[10] This selectivity is crucial as it minimizes the competing reduction of the starting aldehyde.[11] The reaction rate for the reduction of the iminium ion is significantly faster than that of the carbonyl compound, allowing for the efficient one-pot procedure.[10]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) | Eq. |
| (S)-3-Pyrrolidinol | C4H9NO | 87.12 | - | 1.00 g | 11.48 | 1.0 |
| 4-Chlorobenzaldehyde | C7H5ClO | 140.57 | - | 1.69 g | 12.05 | 1.05 |
| Sodium Triacetoxyborohydride (STAB) | C6H10BNaO6 | 211.94 | - | 3.17 g | 14.92 | 1.3 |
| 1,2-Dichloroethane (DCE) | C2H4Cl2 | 98.96 | - | 20 mL | - | - |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | - | aq. | As needed | - | - |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | - | As needed | - | - |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-3-pyrrolidinol (1.00 g, 11.48 mmol) and 4-chlorobenzaldehyde (1.69 g, 12.05 mmol).
-
Solvent Addition: Add 1,2-dichloroethane (DCE, 20 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (STAB) (3.17 g, 14.92 mmol) portion-wise over 10-15 minutes. Note: The addition of STAB can be slightly exothermic. Maintain the temperature of the reaction mixture at room temperature, using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient reaction time.- Deactivated reducing agent. | - Continue stirring and monitor by TLC/LC-MS.- Use fresh, high-quality STAB. Ensure it has been stored under anhydrous conditions. |
| Formation of Side Products | - Over-reduction of the aldehyde.- Dialkylation of the amine. | - While STAB is selective, ensure the reaction temperature does not exceed room temperature.[10]- The use of a slight excess of the aldehyde can sometimes favor the desired product. |
| Difficult Product Isolation | - Product is polar and has some water solubility. | - During the work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency.[12] |
| Residual Imine in Product | - Incomplete reduction. | - Increase the equivalents of STAB slightly (e.g., to 1.5 eq).- Ensure the STAB is added after the imine has had some time to form. |
Conclusion
The described protocol offers a reliable and efficient method for the synthesis of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol via reductive amination. The use of sodium triacetoxyborohydride ensures high selectivity and yield under mild reaction conditions. By understanding the underlying mechanism and potential pitfalls, researchers can confidently apply this methodology to obtain this valuable chiral building block for applications in drug discovery and development.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.).
- Medley, J. W. (n.d.).
- All CHEMISTRY. (2020, September 10).
- Powers, S. E., & Mork, B. V. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30151–30159.
- Powers, S. E., & Mork, B. V. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
- Reddit. (2025, January 1).
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/OrganicChemistry.
- Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- Olin, J. F. (1945). Purification of amine reaction mixtures. U.S.
- Kuleshov, V. I., & Shchekotikhin, A. E. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
- Organic Chemistry Portal. (n.d.).
- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Guidechem. (n.d.). What is the synthesis method of (S)-1-Benzyl-3-pyrrolidinol?
- Ohashi, T., & Nagata, K. (1990). Process for preparing 3-pyrrolidinol. U.S.
- Adkins, H. (1960). Synthesis of pyrrolidine. U.S.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Page loading... [wap.guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol
Welcome to the technical support guide for the synthesis of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis of this important chiral building block.
Overview of Synthesis
The most common and direct method for synthesizing (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is the N-alkylation of (S)-3-pyrrolidinol with 4-chlorobenzyl chloride. This SN2 reaction involves the nucleophilic attack of the secondary amine of the pyrrolidinol on the benzylic carbon of 4-chlorobenzyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Primary Synthetic Route
The reaction is typically performed in a polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), in the presence of an inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).
Caption: General synthetic scheme for (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete. What are the likely causes?
A1: Incomplete reactions are often due to several factors:
-
Insufficient Base: The base is critical for neutralizing the HCl byproduct. If the base is weak, not present in sufficient molar excess (typically 1.5-2.0 equivalents), or has low solubility in the reaction solvent, the reaction medium can become acidic, protonating the starting amine and halting the reaction.
-
Low Reaction Temperature: While benzyl halides are reactive, adequate thermal energy is required to overcome the activation barrier. If the reaction is too cold, the rate will be very slow. Consider gently heating the reaction to 50-70 °C.[1]
-
Poor Quality Reagents: Ensure the (S)-3-pyrrolidinol is free of excess acid (e.g., from its hydrochloride salt form) and that the 4-chlorobenzyl chloride has not hydrolyzed to the corresponding alcohol.
Q2: I'm observing a significant amount of a new, highly polar spot by TLC that doesn't correspond to my starting material or product. What could it be?
A2: This is a classic sign of over-alkylation , where the desired product, a tertiary amine, reacts further with another molecule of 4-chlorobenzyl chloride to form a quaternary ammonium salt.[2] This salt is highly polar and often insoluble in typical extraction solvents.
Q3: How can I minimize the formation of the quaternary ammonium salt?
A3: Minimizing this side product is crucial for yield and purity.[3]
-
Control Stoichiometry: Avoid using a large excess of 4-chlorobenzyl chloride. A stoichiometry of 1.0 to 1.1 equivalents of the alkylating agent relative to the amine is recommended.
-
Slow Addition: Add the 4-chlorobenzyl chloride solution dropwise to the reaction mixture containing the amine and base. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant secondary amine starting material over the tertiary amine product.[4][5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first.[5]
Q4: What is the best way to confirm the chiral purity of my final product?
A4: The stereochemical integrity of the chiral center is paramount.[6] The most reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . You will need to develop a method using a suitable chiral stationary phase (e.g., a polysaccharide-based column) to separate the (S) and (R) enantiomers. Analysis of a racemic standard is necessary to identify the retention times of both enantiomers.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification, providing likely causes and actionable solutions.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/extraction. 3. Significant side product formation (e.g., over-alkylation). | 1. Verify reaction completion by TLC/LC-MS. If incomplete, add more base or increase the temperature. 2. Check the pH of the aqueous layer during extraction. Ensure it is basic (pH > 10) to keep the product in its free base form, which is soluble in organic solvents. Perform multiple extractions (3x) with a suitable solvent like ethyl acetate or dichloromethane. 3. Implement strategies to minimize over-alkylation (see FAQ Q3). The quaternary salt is water-soluble and will be removed during the workup. |
| Multiple Spots on TLC Close to Product | 1. Unreacted 4-chlorobenzyl chloride. 2. Formation of 4-chlorobenzyl alcohol (by hydrolysis). 3. Dimerization or other side reactions of the alkylating agent. | 1. 4-chlorobenzyl chloride can be visualized on TLC with a permanganate stain. It can be removed via chromatography. 2. This occurs if water is present in the reaction. Use anhydrous solvents and reagents. 4-chlorobenzyl alcohol can be removed by column chromatography. 3. Ensure the quality of the starting 4-chlorobenzyl chloride.[7] |
| Product is an Oil and Difficult to Purify | The free base of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol can be an oil or a low-melting solid. | Convert to the Hydrochloride Salt: After initial purification (e.g., chromatography), dissolve the product in a solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through it, or add a solution of HCl in isopropanol. The hydrochloride salt will often precipitate as a crystalline solid, which is much easier to handle and purify by filtration. |
| Enantiomeric Excess (e.e.) is Low | The reaction conditions for N-alkylation are generally mild and should not affect the stereocenter at C3. | 1. Check the chiral purity of the starting (S)-3-pyrrolidinol. The final product's e.e. can only be as high as the starting material's.[8] 2. Verify your chiral HPLC method. Ensure you have adequate separation of the enantiomers and that you are correctly identifying the peaks by running a racemic standard. |
Impurity Formation Pathways
Understanding how impurities form is key to preventing them. The primary off-target reaction is over-alkylation.
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. (S)-3-吡咯烷醇 ≥97.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Solvent Selection for Crystallization of Chlorobenzyl Pyrrolidinol Salts
<
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the crystallization of chlorobenzyl pyrrolidinol salts. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into the nuanced process of solvent selection and troubleshooting for this specific class of compounds. The following question-and-answer format directly addresses common and complex challenges encountered during experimental work, moving beyond simple protocols to explain the fundamental principles that govern successful crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My chlorobenzyl pyrrolidinol salt is "oiling out" instead of crystallizing. What are the primary causes and how can I fix this?
A1: The phenomenon of "oiling out," or liquid-liquid phase separation (LLPS), is a common challenge in the crystallization of active pharmaceutical ingredients (APIs), particularly salts.[1] It occurs when the solute concentration exceeds the solubility limit to such an extent that a supersaturated, liquid phase of the solute separates from the bulk solvent before nucleation and crystal growth can occur. For chlorobenzyl pyrrolidinol salts, this is often a result of a mismatch between the solvent system's polarity and the salt's physicochemical properties.
Root Causes & Mechanistic Insights:
-
High Supersaturation: Rapidly cooling a solution or quickly adding an anti-solvent can generate a level of supersaturation that is too high, kinetically favoring the formation of a disordered, liquid-like solute-rich phase over an ordered crystal lattice.[2]
-
Solvent Polarity Mismatch: The choice of solvent is critical. If the solvent is too "good" at dissolving the salt, it can be difficult to induce crystallization. Conversely, a solvent that is too "poor" may lead to amorphous precipitation rather than controlled crystallization. The polarity of the solvent system needs to be finely tuned.[1]
-
Low Melting Point of the Solute: Compounds with low melting points are more prone to oiling out.[1]
Troubleshooting Strategies:
-
Adjust the Solvent System's Polarity: This is the most effective strategy.
-
Introduce a Co-solvent: If you are using a single solvent, introduce a co-solvent to modulate the overall polarity of the system. For instance, if your salt is highly soluble in a polar solvent like methanol, gradually introduce a less polar co-solvent such as ethyl acetate or toluene. This controlled reduction in solubility can guide the system towards the metastable zone where crystallization is favored over oiling out.[1]
-
Optimize Solvent Ratios: If you are already using a solvent mixture, systematically vary the ratio of the solvents. For example, in an ethyl acetate/cyclohexane system, increasing the proportion of the anti-solvent (cyclohexane) can induce crystallization, but the ratio must be carefully optimized to prevent rapid precipitation.[1]
-
-
Control the Rate of Supersaturation:
-
Slower Cooling Rate: Implement a slower, more controlled cooling profile. Rapid cooling can shock the system into LLPS. A gradual temperature reduction allows the molecules more time to orient themselves into a crystal lattice.[3]
-
Slower Anti-solvent Addition: Add the anti-solvent dropwise or at a very slow, controlled rate while vigorously stirring the solution. This maintains a lower level of supersaturation.[2]
-
-
Seeding:
-
Introduce seed crystals of the desired polymorphic form at a point of slight supersaturation. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, directing the system away from oiling out.[4]
-
-
Temperature Cycling:
-
This technique involves repeatedly heating and cooling the solution within a narrow temperature range. This can help to dissolve unstable nuclei and promote the growth of more stable crystals.[1]
-
Protocol for a Solvent-Antisolvent Crystallization to Avoid Oiling Out:
-
Dissolve the chlorobenzyl pyrrolidinol salt in a minimal amount of a suitable "good" solvent (e.g., methanol, ethanol) at an elevated temperature (e.g., 40-50 °C).
-
While maintaining the temperature and stirring, slowly add a filtered "anti-solvent" (e.g., ethyl acetate, isopropyl acetate, or toluene) dropwise until a faint, persistent turbidity is observed. This indicates the solution is nearing saturation.
-
Add a small amount of the "good" solvent back into the solution until the turbidity just disappears.
-
If available, add a few seed crystals of the desired product.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Q2: I am observing poor crystal morphology (e.g., needles, plates) which is causing filtration and handling issues. How can solvent selection influence crystal habit?
A2: Crystal morphology, or habit, is significantly influenced by the solvent from which it is grown.[5][6] The solvent molecules interact with the different faces of the growing crystal, and this interaction can either inhibit or promote growth on specific crystallographic planes.[6] For chlorobenzyl pyrrolidinol salts, which possess both polar (hydroxyl, amine salt) and non-polar (chlorobenzyl) moieties, the choice of solvent can dramatically alter the crystal shape.
Mechanistic Explanation:
-
Solvent-Crystal Surface Interactions: Solvents can preferentially adsorb to certain crystal faces, blocking the addition of new solute molecules and slowing the growth of that face. The faces that grow the slowest will be the most prominent in the final crystal morphology.[6]
-
Solvent Polarity and Hydrogen Bonding:
-
Polar Protic Solvents (e.g., alcohols, water): These solvents can form strong hydrogen bonds with the polar functional groups of your salt. This can lead to different growth rates on different crystal faces, often resulting in more equant (block-like) or prismatic crystals.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These solvents can interact via dipole-dipole interactions. Their influence on crystal habit will differ from protic solvents.
-
Non-polar Solvents (e.g., hexane, toluene): These solvents will primarily interact with the non-polar regions of your molecule (the chlorobenzyl group). Crystallization from non-polar solvents often results in needle-like or plate-like crystals.[5][6]
-
Strategies for Modifying Crystal Habit:
-
Systematic Solvent Screening: Perform a systematic screen of solvents with varying polarities and hydrogen bonding capabilities. A suggested list is provided in the table below.
-
Use of Solvent Mixtures: Blending solvents can provide a finer control over the interactions at the crystal surface. For example, a mixture of a polar protic solvent and a polar aprotic solvent may yield a different morphology than either solvent alone.
-
Varying Supersaturation: The degree of supersaturation can also impact crystal habit. Lower supersaturation levels generally favor the growth of more well-defined, equant crystals.[3]
Table 1: Common Solvents for Recrystallization and Their Properties
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Notes on Potential Crystal Habit |
| Water | 10.2 | 100 | 80.1 | Good for highly polar salts, may lead to hydrates. |
| Methanol | 5.1 | 65 | 32.7 | Polar protic, often yields good quality crystals.[7] |
| Ethanol | 4.3 | 78 | 24.5 | Similar to methanol, a common choice for salts.[8] |
| Isopropanol (IPA) | 3.9 | 82 | 18.6 | Less polar than ethanol, can be a good anti-solvent.[7] |
| Acetone | 5.1 | 56 | 20.7 | Polar aprotic, can be effective for some salts.[7] |
| Ethyl Acetate | 4.4 | 77 | 6.0 | Medium polarity, often used as a solvent or anti-solvent. |
| Toluene | 2.4 | 111 | 2.4 | Non-polar, may promote needle-like crystals.[9] |
| Heptane/Hexane | 0.1 | 98/69 | 1.9/1.9 | Non-polar anti-solvents, often used to induce precipitation. |
Data compiled from various sources.
Q3: My crystallization yield is consistently low. What are the likely causes and how can I improve it?
A3: Low crystallization yield is a common problem that can often be traced back to the choice of solvent and the experimental conditions.[10] For chlorobenzyl pyrrolidinol salts, achieving a high yield requires a careful balance of solubility properties.
Primary Causes of Low Yield:
-
High Solubility in the Mother Liquor: The most common reason for low yield is that the chosen solvent or solvent mixture is too good at dissolving the salt, even at low temperatures.[10] A significant amount of the product remains in the solution after filtration.
-
Use of Excessive Solvent: Using more solvent than is necessary to dissolve the compound at a high temperature will result in a lower concentration of the solute upon cooling, leading to a smaller amount of crystallized product.[10]
-
Premature Crystallization: If crystallization occurs too quickly at a relatively high temperature, the supersaturation may not be sufficient to drive the majority of the compound out of solution as it cools further.
-
Incomplete Precipitation: The final cooling temperature may not be low enough to maximize the amount of product that crystallizes.
Strategies to Improve Yield:
-
Optimize the Solvent System:
-
Select a Solvent with a Steep Solubility Curve: The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. This differential solubility is key to maximizing recovery.
-
Utilize an Anti-solvent: A well-chosen anti-solvent can significantly reduce the solubility of the salt in the mother liquor at the final filtration temperature, thereby increasing the yield. The anti-solvent should be miscible with the primary solvent but should not dissolve the product.
-
-
Minimize the Amount of Solvent:
-
Use only the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated at the higher temperature, leading to a higher degree of supersaturation and greater precipitation upon cooling.[10]
-
-
Ensure Complete Cooling:
-
After allowing the solution to cool slowly to room temperature, place the flask in an ice bath or refrigerator for a sufficient amount of time (e.g., 30-60 minutes) to maximize precipitation.
-
-
Concentrate the Mother Liquor:
-
If you suspect a significant amount of product remains in the filtrate, you can recover a second crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.
-
Workflow for Optimizing Crystallization Yield:
Caption: Decision workflow for troubleshooting low crystallization yield.
Q4: I am struggling with polymorphism. How can the choice of solvent influence which crystalline form of the chlorobenzyl pyrrolidinol salt is produced?
A4: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical consideration in pharmaceutical development, as different polymorphs can have different solubilities, stabilities, and bioavailabilities.[][12] Solvent selection is a key factor in controlling which polymorph is obtained because the solvent can influence both the thermodynamics and kinetics of the crystallization process.[4][13]
Mechanistic Principles:
-
Thermodynamic vs. Kinetic Control:
-
Thermodynamic Control: Under conditions of slow crystallization (e.g., slow cooling, low supersaturation), the most thermodynamically stable polymorph is generally favored.[4]
-
Kinetic Control: Under conditions of rapid crystallization (e.g., fast cooling, high supersaturation), a less stable, metastable polymorph may form first because it has a lower kinetic barrier to nucleation.[4][13]
-
-
Solute-Solvent Interactions: The specific interactions between the solvent and the solute molecules in the solution can influence how the molecules aggregate into nuclei. Some solvents may stabilize the clusters that lead to one polymorph over another.[13]
-
Ostwald's Rule of Stages: This rule states that an unstable system will often transform not into the most stable state, but into the one that is closest in free energy. In crystallization, this often means a metastable polymorph will crystallize first and then may (or may not) convert to the stable form over time. The choice of solvent can affect the rate of this potential conversion.
Strategies for Polymorph Control:
-
Vary Solvent Polarity and Functionality:
-
Systematically screen a range of solvents, including polar protic (e.g., ethanol, IPA), polar aprotic (e.g., acetonitrile, acetone), and non-polar (e.g., toluene) solvents. The different solute-solvent interactions in each can favor the nucleation of different polymorphs.[13]
-
-
Control the Rate of Supersaturation:
-
To obtain the stable form: Employ slow cooling or slow evaporation techniques to maintain a low level of supersaturation. This gives the system time to reach thermodynamic equilibrium.
-
To obtain a metastable form: Use rapid cooling ("crash cooling") or fast anti-solvent addition to create a high level of supersaturation. This can kinetically trap a metastable form.[13]
-
-
Seeding:
-
The most direct way to obtain a specific polymorph is to seed the supersaturated solution with crystals of that desired form. This directs the crystallization pathway.
-
-
Slurry Experiments:
-
Stirring a mixture of different polymorphs in a solvent over time will result in the dissolution of the less stable forms and the growth of the most stable form in that particular solvent. This is a common method for determining the relative stability of different polymorphs.
-
Experimental Protocol for Polymorph Screening:
-
Prepare Saturated Solutions: Prepare saturated solutions of the chlorobenzyl pyrrolidinol salt in a variety of selected solvents at an elevated temperature.
-
Cooling Crystallization:
-
Slow Cool: Allow one set of solutions to cool slowly to room temperature in an insulated container.
-
Fast Cool: Rapidly cool another set of solutions in an ice-water bath.
-
-
Anti-solvent Addition: To aliquots of the saturated solutions, add different anti-solvents at both slow and fast rates.
-
Evaporation: Allow some of the solutions to evaporate slowly at room temperature.
-
Characterization: Analyze the solid obtained from each experiment using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify the polymorphic form.
References
-
Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. Available at: [Link]
-
Crystallization of Active Pharmaceutical Ingredients - VxP Pharma. Available at: [Link]
-
Recrystallization of Active Pharmaceutical Ingredients - SciSpace. Available at: [Link]
-
Crystallization Process of API ( Active Pharmaceutical Ingredients) for Dosage form Design. Available at: [Link]
-
Common Issues Faced in Crystallization and How to Solve Them | Zhanghua - Filter Dryer. Available at: [Link]
-
Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Available at: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. Available at: [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Available at: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
Factors which affect the crystallization of a drug substance - ResearchGate. Available at: [Link]
-
Chemistry (Class XII) - CBSE. Available at: [Link]
-
Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt - UCL Discovery. Available at: [Link]
-
Physical Stability Of Pharmaceutical Salts And Cocrystals In Drug Product Environment. Available at: [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at: [Link]
-
Ways of crashing out amines - chemistry - Reddit. Available at: [Link]
-
What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]
-
Crystallization Solvents.pdf. Available at: [Link]
-
Chiral pyrrolidinium salts derived from menthol as precursor - Synthesis and properties. Available at: [Link]
-
Solubilities of Salts in Mixed Solvents - nupeg.ufrn.br. Available at: [Link]
-
Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. Available at: [Link]
-
Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed. Available at: [Link]
-
Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - Knowledge UChicago. Available at: [Link]
-
Co-crystallization of antibacterials with inorganic salts: paving the way to activity enhancement - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Stereochemical Analysis of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol: A Critical Quality Attribute in Drug Development
In the landscape of modern drug discovery, the stereochemical integrity of chiral building blocks is not merely a matter of academic interest but a cornerstone of therapeutic efficacy and safety. The pyrrolidine scaffold, in particular, is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs.[1][2] (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is one such critical intermediate, where the precise three-dimensional arrangement of its atoms can profoundly influence the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of methodologies for determining the optical rotation of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol, a key parameter for confirming its absolute configuration and enantiomeric purity.
The Primacy of Chirality in Pharmaceutical Development
Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit markedly different pharmacological and toxicological profiles.[3][4] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, contribute to adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemistry of drug substances. The determination of optical rotation is a fundamental, time-honored technique to characterize chiral molecules.[5][6]
Part 1: Determination of Optical Rotation by Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[5][6][7] This rotation is an intrinsic property of the molecule's three-dimensional structure. The specific rotation, [α], is a standardized value that is characteristic of a particular chiral compound under defined conditions.[8][9]
Causality Behind Experimental Choices in Polarimetry
The accurate determination of specific rotation is contingent on meticulous control over experimental parameters. The choice of solvent, concentration, temperature, wavelength, and path length are not arbitrary; they are dictated by the physicochemical properties of the analyte and the fundamental principles of the measurement.[7][8]
-
Solvent: The solvent must fully dissolve the sample without reacting with it. Furthermore, the solvent can influence the conformation of the analyte, thereby affecting its optical rotation. Methanol or chloroform are common choices for pyrrolidinol derivatives.
-
Concentration: The observed rotation is directly proportional to the concentration.[8][10] A concentration must be chosen that gives a reliably measurable rotation without causing issues with solubility or solution viscosity.
-
Wavelength: The sodium D-line (589 nm) is the historical and most common wavelength used for polarimetry, largely due to the availability and stability of sodium lamps.[8][11]
-
Temperature: Temperature can affect both the conformation of the molecule and the density of the solution, both of which can alter the observed rotation.[7][8] Therefore, precise temperature control is crucial.
-
Path Length: The observed rotation is also directly proportional to the path length of the sample cell.[8][10] Standardized cells of 1 decimeter (10 cm) are typically used to ensure consistency and comparability of data.
Experimental Protocol for Determining the Specific Rotation of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol
This protocol is designed to be a self-validating system, with each step contributing to the overall accuracy and reliability of the final result.
1. Instrument Preparation and Calibration:
- Turn on the polarimeter and the sodium lamp, allowing at least 10-30 minutes for the instrument to warm up and stabilize.[12]
- Calibrate the instrument using a certified quartz plate or a standard sucrose solution to ensure the accuracy of the readings.[7]
2. Sample Preparation:
- Accurately weigh approximately 100 mg of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol using an analytical balance.
- Quantitatively transfer the sample to a 10 mL volumetric flask.
- Dissolve the sample in methanol and fill the flask to the mark. Ensure the solution is homogeneous. This will yield a concentration of approximately 1 g/100 mL.
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the measurement.
3. Measurement Procedure:
- Blank Measurement: Fill a clean 1 dm polarimeter cell with the pure solvent (methanol). Ensure there are no air bubbles in the light path.[12] Place the cell in the polarimeter and perform a zero measurement. This corrects for any rotation caused by the solvent or the cell itself.
- Sample Measurement: Rinse the cell with a small amount of the sample solution before filling it completely. Again, ensure the absence of air bubbles. Place the sample cell in the polarimeter and record the observed rotation (α). Take at least three independent readings and calculate the average. Record the temperature.[12]
4. Calculation of Specific Rotation:
- The specific rotation ([α]) is calculated using Biot's law:[7][13] [α]Tλ = α / (l × c) Where:
- [α]Tλ is the specific rotation at temperature T and wavelength λ.
- α is the average observed rotation in degrees.
- l is the path length of the cell in decimeters (dm).
- c is the concentration of the sample in g/mL.
Caption: Experimental workflow for determining specific rotation.
Part 2: Comparative Analysis of Analytical Techniques
While polarimetry is a valuable tool, it provides a bulk measurement of optical activity. For a comprehensive understanding of stereochemical purity, orthogonal methods are essential.
| Feature | Polarimetry | Chiral HPLC | Vibrational Circular Dichroism (VCD) |
| Principle | Measures the rotation of plane-polarized light by a chiral molecule.[5][6] | Differential interaction of enantiomers with a chiral stationary phase, leading to separation.[14] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15] |
| Information Obtained | Bulk optical rotation, confirmation of chirality, and calculation of enantiomeric excess (if specific rotation of pure enantiomer is known).[16] | Enantiomeric ratio/excess, quantification of individual enantiomers.[4][14] | Absolute configuration of the molecule.[3][15][17] |
| Primary Application | Rapid quality control, characterization of bulk material. | Gold standard for determining enantiomeric purity.[14] | Unambiguous determination of absolute configuration without the need for crystallization.[15][17] |
| Sample Requirements | Relatively pure sample, accurate concentration needed. | Small sample size, can tolerate some impurities. | Pure sample, solution-state measurement.[17] |
| Limitations | Insensitive to small amounts of enantiomeric impurity, does not provide absolute configuration directly. | Requires method development for each compound, availability of a suitable chiral column. | Requires complex quantum mechanical calculations to interpret spectra, specialized instrumentation.[15][17] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for determining the enantiomeric purity of pharmaceutical compounds.[14] It physically separates the enantiomers, allowing for their individual quantification.
Workflow for Chiral HPLC Method Development:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often the first choice for separating a broad range of chiral compounds, including pyrrolidine derivatives.[14]
-
Mobile Phase Optimization: A typical mobile phase consists of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).[4][14] The ratio is adjusted to achieve baseline separation of the enantiomeric peaks.
-
Detection: A UV detector is commonly used, as the chlorobenzyl group in the target molecule provides a suitable chromophore.
Caption: Decision tree for selecting a stereochemical analysis method.
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique that provides an unambiguous determination of the absolute configuration of a chiral molecule in solution.[15][17][18] This is particularly valuable when a reference standard of known configuration is unavailable or when the compound is difficult to crystallize for X-ray analysis. The technique involves measuring the VCD spectrum of the sample and comparing it to a spectrum predicted by ab initio density functional theory (DFT) calculations for one of the enantiomers.[3][17] A match between the experimental and calculated spectra confirms the absolute configuration.
Conclusion: An Integrated Approach to Stereochemical Control
The determination of the optical rotation of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is a critical first step in its stereochemical characterization. Polarimetry serves as a rapid, reliable, and non-destructive method for routine quality control and confirmation of chirality. However, for comprehensive control as demanded in a drug development setting, an integrated approach is paramount. Chiral HPLC should be employed as the definitive method for quantifying enantiomeric purity, while VCD offers an invaluable tool for the unambiguous assignment of absolute configuration, especially in the early stages of discovery. By judiciously applying these complementary techniques, researchers and drug developers can ensure the stereochemical integrity of this vital building block, thereby safeguarding the quality, safety, and efficacy of next-generation therapeutics.
References
- BenchChem. (2025). Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.
- IBZ Messtechnik GmbH. (n.d.). Chiral compound analyses and Faraday polarimetry.
- JoVE. (2017).
- Anton Paar Wiki. (n.d.). Basics of polarimetry.
- Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
- American Laboratory. (2010).
- MRC- Laboratory Equipment. (n.d.). How to Use a Polarimeter Effectively.
- University of Wisconsin–Madison, MRSEC Education Group. (n.d.). Polarimetry Experiments.
- PubMed. (n.d.).
- BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.
- PubMed. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.
- KPU Pressbooks. (n.d.). 5.4 Optical Activity – Organic Chemistry I.
- Chemistry LibreTexts. (2023). 5.3: Optical Activity.
- Master Organic Chemistry. (2017).
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.).
- Wikipedia. (n.d.).
- OpenStax. (2023). 5.3 Optical Activity - Organic Chemistry.
- Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Sigma-Aldrich. (n.d.). (S)-(-)-1-Benzyl-3-pyrrolidinol 99%.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Optical rotation - Wikipedia [en.wikipedia.org]
- 7. mrclab.com [mrclab.com]
- 8. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 9. Specific rotation - Wikipedia [en.wikipedia.org]
- 10. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]
- 11. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 12. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 13. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Elemental Analysis Standards for (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol
Prepared by: A Senior Application Scientist
This guide provides an in-depth comparison of the elemental analysis standards and methodologies pertinent to the characterization and quality control of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol, a chiral intermediate crucial in pharmaceutical development. For researchers, scientists, and drug development professionals, understanding the nuances of elemental analysis is not merely a procedural task but a foundational requirement for structural verification, purity assessment, and regulatory compliance. This document moves beyond rote protocols to explain the causality behind methodological choices, ensuring a robust and scientifically sound approach to analysis.
We will dissect the two primary pillars of elemental analysis in this context:
-
Elemental Composition Analysis: The fundamental verification of the compound's empirical formula through the determination of its bulk Carbon, Hydrogen, and Nitrogen (CHN) content.
-
Elemental Impurity Analysis: The critical safety assessment for trace metallic residues, guided by global regulatory standards.
Part 1: Elemental Composition Analysis for Structural Confirmation
The first step after synthesizing a new chemical entity like (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is to confirm its elemental composition. This analysis validates that the synthesized molecule has the correct empirical formula (C₁₁H₁₄ClNO), serving as a primary confirmation of its identity and purity.
The Standard Method: Combustion Analysis
Combustion analysis, often performed using a CHN analyzer, is the gold-standard technique for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound.[1][2]
Principle of the Method: The technique is based on the Dumas method, which involves the complete and instantaneous oxidation (combustion) of a precisely weighed sample in a high-oxygen environment.[1] The resulting combustion gases (CO₂, H₂O, N₂) are then passed through a series of columns to separate them before being quantified by a thermal conductivity detector (TCD).[3][4]
Causality Behind Experimental Choices:
-
Why Combustion? It is a destructive but highly accurate and reliable method to break down the organic matrix into simple, quantifiable inorganic gases. This provides a direct measure of the elemental constituents.
-
Why High Purity Oxygen? An excess of oxygen is required to ensure complete, stoichiometric conversion of the sample to its respective oxides, preventing the formation of incomplete combustion products (e.g., CO) that would lead to inaccurate results.[4]
-
Why Certified Reference Materials (CRMs)? Instruments are calibrated using ultra-pure, stable organic compounds with known elemental compositions (e.g., Acetanilide, Sulfanilamide).[5] This ensures the accuracy and traceability of the measurements.
Experimental Protocol: CHN Analysis
-
Instrument Calibration: Calibrate the CHN analyzer using a certified reference material. Multiple runs are performed to establish a reliable calibration curve.
-
Sample Preparation:
-
Accurately weigh approximately 1-3 mg of the (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol sample into a tin or silver capsule.
-
Seal the capsule securely to ensure no sample is lost prior to combustion.
-
-
Combustion: The encapsulated sample is dropped into a high-temperature (typically 900-1000°C) combustion furnace. The tin capsule promotes flash combustion, raising the temperature to around 1800°C.
-
Gas Separation & Detection:
-
The resultant gas mixture flows through a reduction tube (containing elemental copper) to convert nitrogen oxides (NOx) to N₂.
-
The gases (He carrier, CO₂, H₂O, N₂) are passed through a chromatographic column.
-
The separated gases elute at different times and are measured by the TCD.
-
-
Data Calculation: The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of C, H, and N in the original sample.
Note: Chlorine content is not determined by a standard CHN analyzer. It requires a separate analysis, typically via combustion with subsequent titration (Schöniger flask method) or ion chromatography.
Data Interpretation and Acceptance Criteria
The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₁₁H₁₄ClNO). For a pure compound, the found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values.[6] This tolerance is widely accepted by scientific journals and regulatory bodies as evidence of sample purity.[6]
| Element | Theoretical Mass % (C₁₁H₁₄ClNO) | Acceptance Range |
| Carbon (C) | 61.83% | 61.43% - 62.23% |
| Hydrogen (H) | 6.60% | 6.20% - 7.00% |
| Nitrogen (N) | 6.55% | 6.15% - 6.95% |
| Chlorine (Cl) | 16.59% | (Determined Separately) |
| Oxygen (O) | 7.48% | (Determined by difference) |
Workflow Visualization
Caption: Workflow for Combustion (CHN) Analysis.
Part 2: Elemental Impurity Analysis for Safety and Compliance
While combustion analysis confirms what the compound is, elemental impurity analysis determines what it contains at trace levels. These impurities can originate from catalysts, manufacturing equipment, or raw materials and pose a significant toxicological risk to patients.[7]
The Regulatory Standard: ICH Q3D Guideline
The International Council for Harmonisation (ICH) Q3D guideline provides a risk-based framework for controlling elemental impurities in drug products.[8][9] It moves away from older, non-specific tests to a modern approach focused on patient safety.
Core Principles of ICH Q3D:
-
Risk Assessment: Manufacturers must perform a risk assessment to identify and control potential sources of elemental impurities.[7][10][11]
-
Permitted Daily Exposure (PDE): The guideline establishes a PDE for 24 elements, which is the maximum acceptable intake of an elemental impurity per day.[10][12]
-
Classification of Elements: Elements are categorized based on their toxicity and likelihood of occurrence:
Primary Analytical Techniques: ICP-OES vs. ICP-MS
To meet the low detection limits required by the PDE values, high-sensitivity instrumental methods are necessary. The two most common are Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[13][14]
Causality Behind Technique Choice:
-
Why Plasma? An argon plasma source (at 6,000-10,000 K) is used to efficiently desolvate, atomize, and ionize the elements in the sample, ensuring that nearly all of the target analytes are converted into a detectable form.[13]
-
Why Mass Spectrometry (MS)? For most toxicologically significant elements (e.g., Class 1), the PDE limits are extremely low. ICP-MS offers superior sensitivity (parts-per-billion or even parts-per-trillion), making it the technique of choice for quantifying these impurities.[11][13] ICP-OES is suitable for less toxic elements with higher limits.[14]
| Feature | ICP-OES (Optical Emission) | ICP-MS (Mass Spectrometry) |
| Principle | Measures photons emitted from excited atoms/ions in plasma. | Measures mass-to-charge ratio of ions generated in plasma. |
| Sensitivity | Parts-per-million (ppm) to high parts-per-billion (ppb). | Parts-per-billion (ppb) to parts-per-trillion (ppt).[11] |
| Detection Limits | Higher | Significantly Lower[14] |
| Interferences | Spectral (overlapping emission lines). | Isobaric (isotopes of different elements with the same mass).[13] |
| Cost | Lower | Higher |
| Primary Use Case | Analysis of higher-concentration elements (Class 3). | Trace and ultra-trace analysis for toxic elements (Class 1, 2). |
Experimental Protocol: ICP-MS Analysis
The protocol must be validated according to pharmacopeial guidelines like USP <233> to ensure it is accurate, precise, and specific for the sample matrix.[15][16]
-
Sample Preparation (The Critical Step): The organic matrix of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol must be removed to prevent interference.
-
Method Choice: Closed-vessel microwave digestion is the preferred method.[17]
-
Causality: Compared to open-vessel or hot-plate digestion, microwave digestion offers rapid, uniform heating and occurs under pressure, preventing the loss of volatile elements like mercury (Hg) and ensuring a more complete breakdown of the sample matrix.[17]
-
Procedure: A precisely weighed sample (e.g., 100-500 mg) is placed in a Teflon vessel with high-purity nitric acid and often other reagents like hydrochloric acid or hydrogen peroxide. The vessel is sealed and heated in a microwave system.
-
-
Dilution: The clear digestate is quantitatively diluted to a final volume with deionized water.
-
Instrument Calibration: The ICP-MS is calibrated using multi-element certified reference standards diluted in the same acid matrix as the samples.
-
Analysis: The prepared sample is introduced into the argon plasma. The resulting ions are guided into the mass spectrometer, separated by their mass-to-charge ratio, and quantified by a detector.
-
Data Reporting: Concentrations are reported in µg/g (ppm) in the solid sample and compared against control limits derived from the ICH Q3D PDEs.
Workflow Visualization
Caption: Workflow for Elemental Impurity Analysis via ICP-MS.
Summary: A Tale of Two Analyses
Elemental composition and elemental impurity analyses are complementary, not interchangeable. Both are essential for the comprehensive characterization of a pharmaceutical intermediate like (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol.
| Parameter | Elemental Composition Analysis | Elemental Impurity Analysis |
| Primary Goal | Confirm empirical formula & identity. | Ensure patient safety & quality control. |
| Governing Standard | Purity criteria (e.g., ±0.4% from theoretical).[6] | ICH Q3D Permitted Daily Exposure (PDE).[8][10] |
| Analytes | Bulk elements: %C, %H, %N. | Trace elements: As, Cd, Hg, Pb, Pd, etc. |
| Concentration Level | Percent (%) | ppm (µg/g) to ppb (ng/g). |
| Standard Method | Combustion Analysis.[1] | ICP-MS.[13] |
| Sample Prep | Simple weighing & encapsulation. | Complex acid digestion to remove matrix.[17] |
| Use in Drug Dev. | Early-stage R&D, structural verification. | Process development, GMP batch release, regulatory filing. |
Conclusion
For scientists developing (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol, a dual approach to elemental analysis is imperative. Combustion analysis serves as the foundational check of chemical identity, confirming that the correct molecule has been synthesized with high purity. Concurrently, a risk-based elemental impurity analysis, executed via sensitive techniques like ICP-MS and governed by the ICH Q3D guideline, is a non-negotiable requirement for ensuring the material is safe for eventual human use. Mastering both the execution and interpretation of these distinct analytical standards is fundamental to advancing a compound from the laboratory to the clinic.
References
-
ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]
-
ICH Q3D Elemental Impurities – What are the Requirements? West Pharmaceutical Services. [Link]
-
ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link]
-
Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
(PDF) ICH Q3D (R2): Guidelines for Elemental Impurities. ResearchGate. [Link]
-
Approaching Elemental Impurity Analysis. Pharmaceutical Technology. [Link]
-
Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy. [Link]
-
Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review. [Link]
-
Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopy. [Link]
-
Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. PPGFARMA. [Link]
-
A risk mitigation approach to detecting and quantifying metals in APIs. Sterling Pharma Solutions. [Link]
-
Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. [Link]
-
Combustion analysis. Wikipedia. [Link]
-
Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. Almac Group. [Link]
-
Analysis of elemental impurities in API. Slideshare. [Link]
-
Combustion analysis – Knowledge and References. Taylor & Francis. [Link]
-
Combustion analysis. YouTube. [Link]
-
Combustion Analysis. Applied Technical Services. [Link]
-
Combustion Analysis pt. 1. YouTube. [Link]
-
An International Study Evaluating Elemental Analysis. ACS Publications. [Link]
Sources
- 1. Combustion analysis - Wikipedia [en.wikipedia.org]
- 2. atslab.com [atslab.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. youtube.com [youtube.com]
- 5. Standards and CRMs [elementalmicroanalysis.com]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 8. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 10. database.ich.org [database.ich.org]
- 11. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. alfachemic.com [alfachemic.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. almacgroup.com [almacgroup.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Navigating the Safe Handling of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate, and actionable intelligence for the safe handling and disposal of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol. Moving beyond a simple checklist, we delve into the rationale behind each procedural step, empowering you to cultivate a culture of safety and scientific excellence within your laboratory.
Understanding the Hazard Landscape
The chemical structure of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol suggests a profile of potential hazards that must be proactively managed. The pyrrolidine base is a flammable and corrosive liquid, harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1][2][3] The presence of a chlorinated benzyl group classifies this compound as a halogenated organic, necessitating specific disposal procedures to minimize environmental impact and adhere to regulatory compliance.[4][5][6][7]
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount to minimizing exposure. The following table outlines the recommended PPE for handling (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Must meet ANSI Z87.1 or equivalent standards. Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for tears or perforations before each use. Change gloves frequently, especially after direct contact with the chemical. Employ proper glove removal techniques to avoid skin contamination.[1][10][11] |
| Skin and Body Protection | Chemical-resistant laboratory coat or gown. | A fully buttoned lab coat made of a material resistant to chemical permeation is essential. For larger quantities or splash risks, consider a chemical-resistant apron or suit.[1][8] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | To be used in areas with inadequate ventilation or when the potential for aerosolization exists. A full-face respirator provides both respiratory and eye protection.[8][10] |
Operational Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a structured workflow is critical for minimizing risk. The following diagram illustrates the key stages of handling (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol, from preparation to disposal.
Caption: Figure 1. A stepwise workflow for the safe handling of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol.
Experimental Protocols: Donning and Doffing PPE
Donning Sequence:
-
Lab Coat/Gown: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves using the proper technique (glove-in-glove or beak method).
-
Face Shield/Goggles: Remove from the back of your head.
-
Lab Coat/Gown: Remove by rolling it inside out, without touching the exterior.
-
Respirator (if used): Remove from the back of your head.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan: Managing Halogenated Waste
As a chlorinated compound, (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol and any materials contaminated with it must be disposed of as halogenated organic waste.[4][5][6]
-
Waste Segregation: Maintain a dedicated, clearly labeled, and sealed waste container for halogenated organic liquids.[5][6] Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[7]
-
Container Management: Waste containers should be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]
-
Spill Management: In the event of a spill, use an inert absorbent material. The contaminated absorbent must then be placed in the halogenated waste container.[4] For large spills, evacuate the area and follow your institution's emergency procedures.
By integrating these safety protocols into your daily laboratory operations, you not only protect yourself and your colleagues but also uphold the rigorous standards of scientific research.
References
-
Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Temple University. Retrieved February 15, 2026, from [Link]
-
Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved February 15, 2026, from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved February 15, 2026, from [Link]
-
Organic Solvents. (n.d.). University of Tennessee, Knoxville - Environmental Health and Safety. Retrieved February 15, 2026, from [Link]
-
Material Safety Data Sheet - Pyrrolidine. (n.d.). Cole-Parmer. Retrieved February 15, 2026, from [Link]
-
SAFETY DATA SHEET (GHS). (2020, September 30). sgreen Stuff. Retrieved February 15, 2026, from [Link]
-
Material Safety Data Sheet - Pyrrolidine. (2009, December 10). Alfa Aesar. Retrieved February 15, 2026, from [Link]
-
Liquid waste. (n.d.). Chimactiv - AgroParisTech. Retrieved February 15, 2026, from [Link]
-
Safety Data Sheet. (2019, May 16). Greenbook.net. Retrieved February 15, 2026, from [Link]
-
Chemwatch GHS SDS 1922 - Pyrrolidine. (n.d.). Sdfine. Retrieved February 15, 2026, from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. socccd-keenan.newlook.safecollegessds.com [socccd-keenan.newlook.safecollegessds.com]
- 3. fishersci.com [fishersci.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
